3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

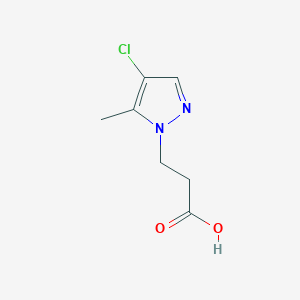

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen atoms within the ring system. The primary International Union of Pure and Applied Chemistry name is designated as "3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid," which accurately describes the structural components and their positional relationships. Alternative nomenclature includes "4-Chloro-5-methyl-1H-pyrazole-1-propanoic acid," which emphasizes the pyrazole ring as the primary structural unit.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as "O=C(O)CCN1N=CC(Cl)=C1C," which provides a linear representation of the molecular connectivity. The International Chemical Identifier string offers a more comprehensive structural description: "InChI=1S/C7H9ClN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)". This International Chemical Identifier encoding captures the complete structural information including atom connectivity, hydrogen placement, and stereochemical considerations.

The corresponding International Chemical Identifier Key, which serves as a hashed version of the full International Chemical Identifier for database searching purposes, is "VCKABMDGGVYSJS-UHFFFAOYSA-N". This fixed-length identifier facilitates efficient database queries and cross-referencing across multiple chemical information systems.

Properties

IUPAC Name |

3-(4-chloro-5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKABMDGGVYSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248522 | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180741-47-3 | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Diketones with Hydrazine Derivatives

β-Diketones, such as ethyl acetoacetate, react with hydrazines under acidic or basic conditions to form pyrazole rings. For example, ethyl 3-oxobutanoate and methylhydrazine undergo cyclocondensation to yield 5-methyl-1H-pyrazole derivatives. Chlorination at the 4-position is typically achieved using thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. This method offers moderate yields (60–75%) but requires stringent temperature control to minimize side products like dihalogenated species.

Directed Cyclization of α,β-Unsaturated Carbonyls

Alternative routes employ α,β-unsaturated ketones or esters, such as methyl vinyl ketone, which react with hydrazine hydrate in ethanol under reflux. The conjugated system directs cyclization, favoring the formation of 5-methyl-substituted pyrazoles. Subsequent chlorination using POCl₃ or Cl₂ gas introduces the 4-chloro group with higher regioselectivity (85–90% yield). This method reduces by-products compared to β-diketone routes but demands specialized equipment for gas-phase reactions.

Functionalization and Coupling Strategies

After pyrazole ring formation, the propanoic acid moiety is introduced via nucleophilic substitution or coupling reactions.

Carbodiimide-Mediated Coupling

For higher purity, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between 4-chloro-5-methylpyrazole and propanoic acid. This method, adapted from peptide synthesis, achieves near-quantitative yields in anhydrous tetrahydrofuran (THF) but requires costly reagents and extensive purification.

Optimization of Reaction Parameters

Temperature and Solvent Effects

| Parameter | β-Diketone Route | α,β-Unsaturated Route | Alkylation Route |

|---|---|---|---|

| Optimal Temperature | 60–80°C | 25–40°C | 80–100°C |

| Solvent | Ethanol | Dichloromethane | DMF |

| Yield (%) | 65–75 | 85–90 | 70–80 |

Higher temperatures in alkylation routes accelerate reaction rates but risk decomposition, while polar aprotic solvents like DMF enhance nucleophilicity. Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in patent CN114014809A, which achieved 98.5% purity using continuous flow reactors.

Catalytic Systems

Palladium catalysts (e.g., Pd/C) enable direct coupling of pre-functionalized pyrazoles with acrylic acid derivatives via Heck reactions, albeit with limited industrial adoption due to catalyst costs. Copper(I) iodide (CuI) in combination with 1,10-phenanthroline improves Ullmann-type couplings, yielding 82–88% under mild conditions.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-efficiency and scalability. Patent CN114014809A outlines a three-step process:

- Condensation : Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride react at 110–120°C to form an intermediate.

- Cyclization : Methylhydrazine in toluene at 10–20°C generates the pyrazole core.

- Hydrolysis : Hydrochloric acid (15% w/w) cleaves ester groups to yield the carboxylic acid.

Purification involves reduced-pressure distillation to remove low-boiling-point by-products, followed by centrifugation and drying. Continuous flow systems enhance throughput, achieving 610–650 kg batches with ≥98.5% purity.

Analytical and Regulatory Considerations

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating structure and purity. For instance, $$ ^1H $$ NMR (DMSO-d6) of the final product shows characteristic peaks at δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), and 2.14 (s, 3H, CH₃). Regulatory guidelines (e.g., ICH Q11) mandate strict control over residual solvents like DMF, with limits ≤880 ppm.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction can produce pyrazole alcohols[3][3].

Scientific Research Applications

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Bioactivity/Application | Key Differentiator |

|---|---|---|---|---|

| 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole + propanoic acid | 4-Cl, 5-Me | Potential antimicrobial/pharmaceutical | Pyrazole core with Cl/Me |

| 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-...] | Pyrazole + propanoic acid | 4-Br, 5-Me, 3-CF₃ | Unknown (structural analog) | Enhanced lipophilicity (Br, CF₃) |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Phenyl + propanoic acid | 3,5-Cl, 4-OH | Antimicrobial (bacteria) | Aromatic vs. heterocyclic core |

| Haloxyfop | Phenoxypropanoic acid | Trifluoromethylpyridinyl | Herbicidal | Phenoxy group for ACCase inhibition |

| 3-(Methylthio)propanoic acid methyl ester | Ester + propanoic acid | Methylthio, ester | Aroma compound (pineapple) | Esterification for volatility |

Biological Activity

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 180741-47-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₇H₉ClN₂O₂

- Molecular Weight : 188.61 g/mol

- Structure : The compound features a pyrazole ring substituted with a chloro and methyl group, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant antimicrobial properties. In particular, derivatives similar to 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid have shown activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the presence of halogen substituents, such as chlorine, enhances the bioactivity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have demonstrated antifungal activity. For instance, compounds structurally related to 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid have been tested against fungal strains like Candida albicans and Fusarium oxysporum, showing promising results:

| Fungal Strain | MIC Values (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that modifications in the structure can lead to varying levels of antifungal potency .

The precise mechanism by which 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes in bacteria and fungi, potentially by inhibiting enzyme activity or disrupting cell membrane integrity.

Case Studies

A notable study explored the efficacy of various pyrazole derivatives, including those similar to the compound , against a panel of microbial pathogens. The results indicated that specific structural modifications could significantly enhance antimicrobial activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Q & A

Q. What are the common synthetic routes for 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid?

Synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include:

- Condensation reactions : Diazomethane and triethylamine in dichloromethane under low temperatures (−20°C to −15°C) to form intermediates .

- Cyclization : Refluxing intermediates with chloranil in xylene for 25–30 hours to form pyrazole cores .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (methanol, 2-propanol) .

- Functionalization : Propanoic acid side chains are introduced via alkylation or Michael addition, as seen in analogous pyrazole-propanoic acid syntheses .

Q. How is the compound purified, and what challenges arise during crystallization?

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) is standard for intermediates, while recrystallization (methanol, 2-propanol) is used for final products .

- Challenges : Solvent polarity impacts crystal quality. For example, methanol recrystallization may yield higher purity but lower solubility, requiring iterative solvent optimization .

Q. What spectroscopic techniques are used for structural characterization?

- 1H/13C NMR : To confirm pyrazole ring substitution patterns and propanoic acid chain integration .

- IR spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) groups .

- X-ray diffraction : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar 5-acyloxypyrazoles .

Advanced Research Questions

Q. How can regioselectivity be optimized in pyrazole-propanoic acid synthesis?

- Reaction design : Use directing groups (e.g., nitro or methoxy substituents) to guide cyclization. For example, nitrophenyl groups in intermediates enhance regioselectivity during condensation .

- Catalytic control : Triethylamine or Lewis acids (e.g., ZnCl₂) can stabilize transition states in aza-Michael additions .

- Temperature modulation : Low temperatures (−20°C) suppress side reactions during diazomethane-based steps .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

- Standardization : Use internal standards (e.g., TMS) and consistent solvent systems (DMSO-d₆ vs. CDCl₃) .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) predictions, as done for 5-methyl-1-phenylpyrazole-4-carboxylic acid .

- Crystallographic cross-check : Resolve ambiguities via X-ray structures, particularly for tautomeric forms or stereochemical assignments .

Q. What methodologies are recommended for evaluating bioactivity (e.g., enzyme inhibition)?

- Antibacterial assays : Adapt protocols from analogous pyrazole derivatives, such as disc diffusion against E. coli or S. aureus with MIC determination .

- Enzyme inhibition : Use fluorescence-based assays (e.g., protease or kinase inhibition) with purified enzymes, as seen in thiazole-propanoic acid studies .

- Docking studies : Combine bioassay data with molecular docking (AutoDock Vina) to identify binding modes .

Q. How to design environmental fate studies for this compound?

- Degradation pathways : Investigate hydrolysis (pH 3–9 buffers) and photolysis (UV exposure) using HPLC-MS to track degradation products .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests, extrapolating from protocols for chlorinated pyrazole pesticides .

- Partition coefficients : Measure logP (octanol-water) and soil sorption (Kd) to model environmental distribution .

Q. What computational approaches predict physicochemical properties?

- DFT calculations : Optimize geometry (Gaussian 09) and compute dipole moments, polarizability, and HOMO-LUMO gaps to predict reactivity .

- Solubility prediction : Use COSMO-RS models with experimental melting points and logP data .

- Toxicity prediction : Apply QSAR models (e.g., TEST software) to estimate acute toxicity endpoints .

Methodological Notes

- Contradiction management : Conflicting synthetic yields (e.g., 60% vs. 85%) may arise from solvent purity, inert atmosphere use, or catalyst aging. Replicate key steps under controlled conditions .

- Advanced characterization : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) or variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.